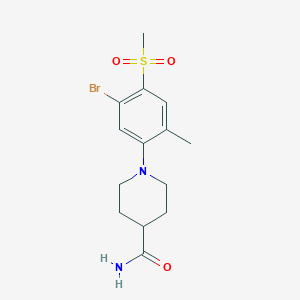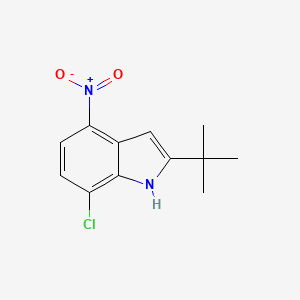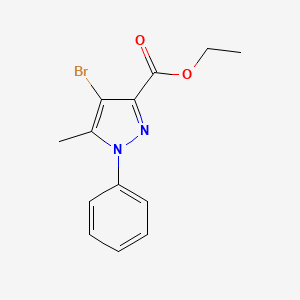![molecular formula C12H17N3O4S B1328732 1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine CAS No. 951624-89-8](/img/structure/B1328732.png)
1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- The compound has been involved in various chemical reactions, such as the synthesis of N,S- and S,S-substituted dienes. For example, 2-Nitrodiene reacted with 3-mercapto-1,2,4-triazole and cyclohexyl thiol to yield compounds with homopiperazine derivatives (Ibiş & Aydinli, 2007).
Pharmaceutical Applications
- Research has explored the synthesis of various sulfonamides using piperazine derivatives, including homopiperazine, which have potential applications in medicinal chemistry, especially as receptor antagonists (Yan et al., 2006).
Materials Science and Catalysis
- Homopiperazine compounds have been utilized in the synthesis of platinum(II) complexes, which are significant in materials science and catalysis. These complexes, featuring homopiperazine and other sulfides, have been characterized for their structural and chemical properties (Ali et al., 2002).
Development of Novel Compounds
- The synthesis of novel benzimidazole derivatives containing homopiperazine or morpholine skeletons has been explored. These compounds have shown potential as glucosidase inhibitors with antioxidant activity, indicating their utility in drug development (Özil et al., 2018).
Enzyme Inhibition Studies
- Studies on sulfonylcarbamimidic azides, derived from reactions involving compounds like 2-nitrophenylsulfonyl chloride, have shown their potential as inhibitors of carbonic anhydrase isozymes. These findings are relevant in understanding enzyme mechanisms and in the development of enzyme inhibitors (Supuran et al., 1997).
Radiation Mitigation Studies
- A particular compound, 1‐[(4‐nitrophenyl)sulfonyl]‐4‐phenylpiperazine, has been identified as a radiation mitigator, particularly for gastrointestinal acute radiation syndrome. This discovery is significant in the context of radiation therapy and accident response (Duhachek-Muggy et al., 2019).
Propiedades
IUPAC Name |
1-(2-methylsulfonyl-4-nitrophenyl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)12-9-10(15(16)17)3-4-11(12)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQWXZCLRXSYCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid](/img/structure/B1328650.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B1328651.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol](/img/structure/B1328652.png)
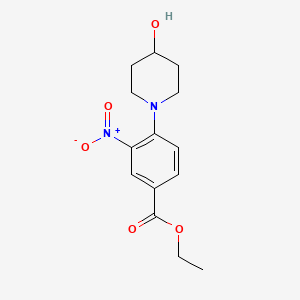
![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)
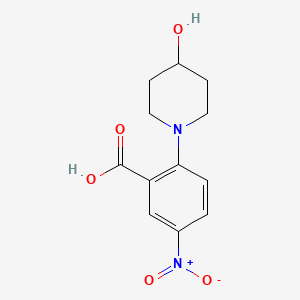
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)


